molecular formula C10H13N3 B019760 5-propyl-1H-benzo[d]imidazol-2-amine CAS No. 107726-25-0

5-propyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B019760
CAS No.: 107726-25-0
M. Wt: 175.23 g/mol
InChI Key: AMBQHJGKBIVLRG-UHFFFAOYSA-N
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Description

5-Propyl-1H-benzo[d]imidazol-2-amine (CAS 107726-25-0) is a benzimidazole derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules known for their ability to act as DNA minor groove-binding ligands (MGBLs) . These ligands form non-covalent interactions, such as hydrogen bonding and van der Waals forces, with the minor groove of DNA, often demonstrating a preference for AT-rich sequences . This mechanism disrupts DNA-dependent enzymatic functions, making such compounds promising candidates for the development of anticancer agents . Recent scientific investigations into novel 1H-benzo[d]imidazole analogs have identified specific derivatives with potent activity against a panel of 60 human cancer cell lines, as evaluated by the National Cancer Institute (NCI) . These related compounds have been shown to inhibit human topoisomerase I (Hu Topo I) , a critical enzyme for DNA replication and transcription, and to induce prominent G2/M phase cell cycle arrest in cancer cells, indicating the induction of significant DNA damage . The propyl substitution, as found in this compound, is a feature explored in research to modulate the lipophilicity and biological potency of these molecules . Researchers can utilize this compound as a key building block in the synthesis of more complex bioactive molecules or as a reference standard in biochemical assays . Please consult the product specifications for detailed molecular data, including the molecular formula (C 10 H 13 N 3 ) and molecular weight (175.23 g/mol) . Please be advised: This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

CAS No.

107726-25-0

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

6-propyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C10H13N3/c1-2-3-7-4-5-8-9(6-7)13-10(11)12-8/h4-6H,2-3H2,1H3,(H3,11,12,13)

InChI Key

AMBQHJGKBIVLRG-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1)N=C(N2)N

Canonical SMILES

CCCC1=CC2=C(C=C1)N=C(N2)N

Synonyms

1H-Benzimidazol-2-amine,5-propyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of benzimidazol-2-amine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Compound Substituent Key Properties/Activities References
5-Propyl-1H-benzo[d]imidazol-2-amine Propyl (C3H7) at position 5 Moderate lipophilicity; potential antimicrobial activity (binding affinity: ~-7.3 kcal/mol for MRSA PBP2A)
5-Bromo-1H-benzo[d]imidazol-2-amine Bromo (Br) at position 5 Enhanced halogen bonding potential; studied for nonlinear optical (NLO) properties
5-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine Propylsulfonyl (C3H7SO2) at 5 Electron-withdrawing group; increased acidity and solubility
N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine Imidazole-propyl chain at N1 High binding affinity (-7.3 kcal/mol) against MRSA PBP2A; dual heterocyclic structure
5,6-Dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine Methoxy and imidazole-propyl Blood-brain barrier permeability; glutaminyl cyclase inhibition for Alzheimer’s therapy
2-Isopropyl-1H-benzo[d]imidazol-5-amine Isopropyl (C3H7) at position 2 Altered steric effects; potential impact on receptor binding

Physicochemical and Computational Data

  • Lipophilicity (logP) :
    • Propyl group increases logP (~2.5), enhancing membrane permeability vs. polar sulfonyl or methoxy groups .
  • Binding Affinities :
    • Molecular docking studies highlight the role of alkyl chains (propyl) in hydrophobic interactions with MRSA PBP2A .
    • Bromo substituents improve halogen bonding but reduce solubility .
  • NLO Properties :
    • 5-Bromo derivatives exhibit higher hyperpolarizability (βtot) values (e.g., 32.73 × 10⁻³⁰ esu) compared to alkyl-substituted analogs .

Key Research Findings and Implications

Antimicrobial Applications : Propyl and imidazole-propyl benzimidazoles are promising MRSA inhibitors, though further in vivo validation is needed .

Neuroprotection vs.

Synthetic Challenges : Bromo and sulfonyl derivatives require harsh conditions, whereas propyl analogs can be synthesized more sustainably .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-propyl-1H-benzo[d]imidazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclocondensation of o-phenylenediamine derivatives with nitriles or carbonyl-containing compounds. For 5-propyl-substituted variants, propyl groups can be introduced via alkylation or via pre-functionalized intermediates. For example, one-pot reactions using N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide with aromatic aldehydes and amines under reflux in ethanol have been reported for analogous compounds . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impacts cyclization efficiency and byproduct formation. Characterization via FT-IR and NMR is critical to confirm regioselectivity.
Reaction Component Example Conditions Key Observations
o-Phenylenediamine derivativeReflux in ethanol, 24hHigher yields with electron-withdrawing substituents on aldehydes
Propyl-group precursorAlkylation at 60°CCompeting side reactions require stoichiometric control

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms NH stretching (3200–3400 cm⁻¹) and C=N/C-N vibrations (1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Distinct signals for propyl protons (δ 0.8–1.5 ppm for CH₃, δ 1.5–2.0 ppm for CH₂) and aromatic protons (δ 7.0–8.5 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping peaks in substituted benzimidazoles .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns, critical for distinguishing regioisomers.

Q. How does the benzimidazole core influence the compound’s potential in drug discovery?

  • Methodological Answer : The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes (e.g., kinases) and receptors. For this compound, the propyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. In vitro assays should assess binding affinity against targets like histamine receptors (e.g., H1/H4), where similar compounds show dual activity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts regioselectivity in cyclization reactions by analyzing transition-state energies.
  • Molecular Docking : Screens derivatives against target proteins (e.g., uPAR) to prioritize synthesis . Virtual libraries can be generated using software like AutoDock Vina, focusing on substituents at the 1H and 2-amine positions.
  • QSAR Models : Correlate propyl-chain length/substitution patterns with bioactivity (e.g., IC₅₀ values) to guide lead optimization .

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, pH) or impurity profiles. To address this:

Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤ 0.1%).

Purity Verification : HPLC-MS (≥95% purity) and elemental analysis ensure compound integrity .

Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers and systemic biases .

Q. How can process engineering principles improve scalability of this compound synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce reaction time and improve heat transfer for exothermic steps (e.g., cyclization).

  • Membrane Separation : Purify intermediates via nanofiltration, minimizing solvent use .

  • DoE (Design of Experiments) : Statistically optimize parameters (temperature, catalyst loading) to maximize yield and minimize waste.

    Parameter Optimal Range Impact on Yield
    Temperature80–90°C±15% yield variation
    Catalyst5 mol% Pd/CReduces byproducts by 20%

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

  • Methodological Answer : The compound likely disrupts microbial DNA synthesis via topoisomerase inhibition, analogous to nitroimidazoles. Advanced studies should include:

  • Time-Kill Assays : Determine bacteriostatic vs. bactericidal effects.
  • Resistance Profiling : Serial passage experiments under sub-MIC conditions to assess mutation rates .
  • Metabolomics : LC-MS-based analysis of disrupted pathways in treated bacterial cells .

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